
2-(Chloromethyl)hex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)hex-1-ene is an organic compound with the molecular formula C7H13Cl It is a derivative of hexene, where a chlorine atom is attached to the second carbon of the hex-1-ene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)hex-1-ene can be synthesized through several methods. One common approach involves the chlorination of hex-1-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine radical adds to the double bond of hex-1-ene, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further ensures the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)hex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding epoxides or diols.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HCl, HBr) in organic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Alcohols, amines.
Addition: Dihalides, haloalkanes.
Oxidation: Epoxides, diols.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)hex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, through covalent attachment, aiding in the study of biological processes.
Industry: this compound is used in the production of specialty chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)hex-1-ene depends on the type of reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles, forming a carbocation intermediate, which is then attacked by a nucleophile.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)hex-1-ene can be compared with other similar compounds, such as:
2-Chloro-1-hexene: Similar in structure but with the chlorine atom attached to the first carbon.
2-(Bromomethyl)hex-1-ene: Similar but with a bromine atom instead of chlorine.
Hex-1-ene: The parent compound without the chloromethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of both a double bond and a chloromethyl group, allowing it to participate in a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C7H13Cl |
|---|---|
Molekulargewicht |
132.63 g/mol |
IUPAC-Name |
2-(chloromethyl)hex-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-4-5-7(2)6-8/h2-6H2,1H3 |
InChI-Schlüssel |
MJTZJPJZEOUUIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


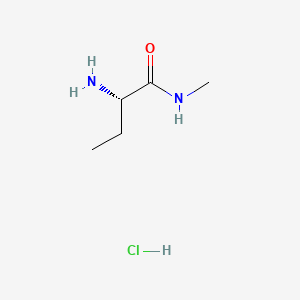

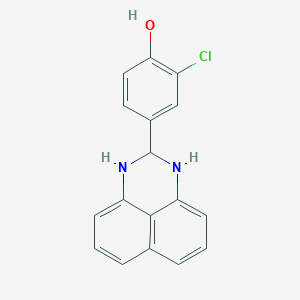

![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)

![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
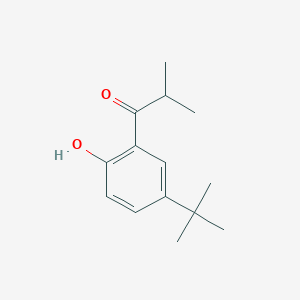

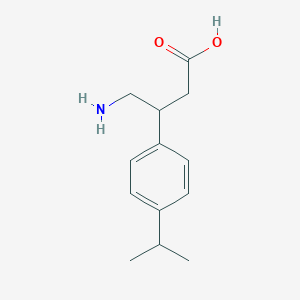

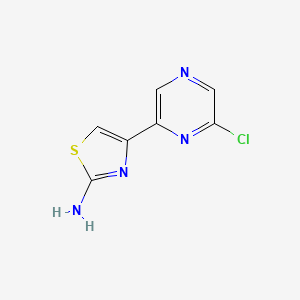
![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)
